molecular formula C13H12N6S2 B458911 15-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione CAS No. 723747-11-3

15-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione

Cat. No.: B458911
CAS No.: 723747-11-3
M. Wt: 316.4g/mol
InChI Key: NLSJQWQEYOCXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl hydrosulfide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines benzothieno, triazolo, and pyrimidinyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl hydrosulfide involves multiple steps, starting with the preparation of the benzothieno and triazolo intermediates. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final compound. Common reagents used in these reactions include hydrazine, sulfur, and various catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

12-Methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl hydrosulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 12-Methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl hydrosulfide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothieno and triazolo derivatives, such as:

Uniqueness

What sets 12-Methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl hydrosulfide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

723747-11-3

Molecular Formula

C13H12N6S2

Molecular Weight

316.4g/mol

IUPAC Name

15-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione

InChI

InChI=1S/C13H12N6S2/c1-6-2-3-8-7(4-6)9-10-14-5-15-19(10)12-16-17-13(20)18(12)11(9)21-8/h5-6H,2-4H2,1H3,(H,17,20)

InChI Key

NLSJQWQEYOCXSX-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)C3=C(S2)N4C(=S)NN=C4N5C3=NC=N5

Canonical SMILES

CC1CCC2=C(C1)C3=C(S2)N4C(=S)NN=C4N5C3=NC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.